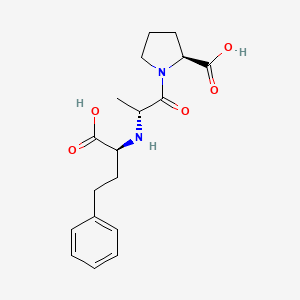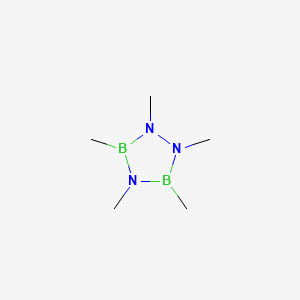
1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- is a unique heterocyclic compound with the molecular formula C₅H₁₅B₂N₃ and a molecular weight of 138.815 . This compound is characterized by its five-membered ring structure containing three nitrogen atoms and two boron atoms, with five methyl groups attached to the ring. The presence of boron and nitrogen in the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- involves several steps. One common method involves the reaction of a boron-containing precursor with a nitrogen-containing reagent under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boron-nitrogen oxides, while substitution reactions may result in the replacement of one or more methyl groups with other functional groups .
Wissenschaftliche Forschungsanwendungen
1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules and as a catalyst in various reactionsIn industry, it is used in the production of advanced materials, such as polymers and composites, due to its ability to form stable bonds with other elements .
Wirkmechanismus
The mechanism of action of 1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- involves its interaction with specific molecular targets and pathways. The boron and nitrogen atoms in the ring structure can form strong bonds with other molecules, allowing the compound to act as a catalyst or inhibitor in various chemical reactions. The specific pathways involved depend on the application and the target molecules. For example, in antimicrobial applications, the compound may disrupt the cell membrane or interfere with essential metabolic processes in bacteria .
Vergleich Mit ähnlichen Verbindungen
1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- can be compared with other similar compounds, such as 1,2,4-triazoles and boron-containing heterocycles. While 1,2,4-triazoles are known for their wide range of biological activities, the presence of boron in 1,2,4,3,5-Triazadiborolidine, 1,2,3,4,5-pentamethyl- imparts additional reactivity and stability.
Eigenschaften
CAS-Nummer |
31732-41-9 |
|---|---|
Molekularformel |
C5H15B2N3 |
Molekulargewicht |
138.82 g/mol |
IUPAC-Name |
1,2,3,4,5-pentamethyl-1,2,4,3,5-triazadiborolidine |
InChI |
InChI=1S/C5H15B2N3/c1-6-8(3)7(2)10(5)9(6)4/h1-5H3 |
InChI-Schlüssel |
IUELDYBJHCPNCG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(B(N(N1C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


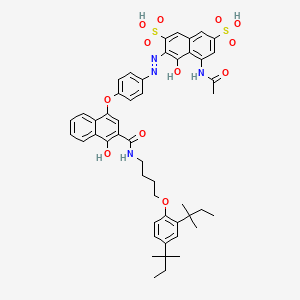
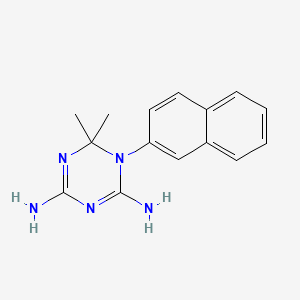
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
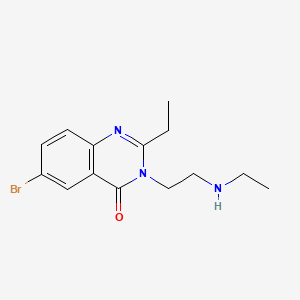
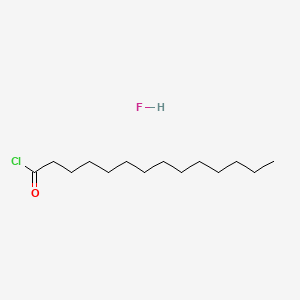

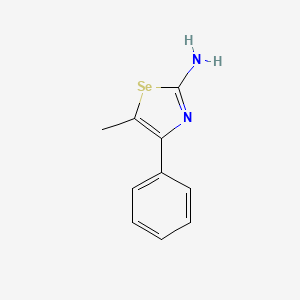



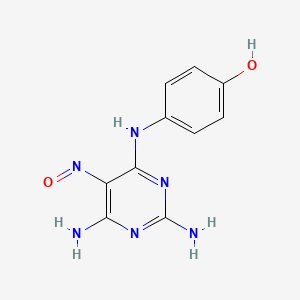
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
